molecular formula C20H23N5OS B15038932 N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-3-(5-methylthiophen-2-YL)-1H-pyrazole-5-carbohydrazide

N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-3-(5-methylthiophen-2-YL)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038932
M. Wt: 381.5 g/mol
InChI Key: NYXVLVDJHQIHIE-FYJGNVAPSA-N
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Description

N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-3-(5-methylthiophen-2-YL)-1H-pyrazole-5-carbohydrazide (MDL: MFCD01915212) is a pyrazole-based carbohydrazide derivative featuring an (E)-configured imine group. Its structure comprises a 1H-pyrazole core substituted at position 3 with a 5-methylthiophen-2-yl group and at position 5 with a carbohydrazide moiety linked to a 4-diethylaminophenyl Schiff base . The compound is synthesized via condensation of 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide with 4-diethylaminobenzaldehyde, following established protocols for analogous carbohydrazides (e.g., reflux in ethanol with TLC monitoring) . The (E)-configuration of the imine bond is confirmed by single-crystal X-ray diffraction (SCXRD), a standard method for such derivatives .

Properties

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C20H23N5OS/c1-4-25(5-2)16-9-7-15(8-10-16)13-21-24-20(26)18-12-17(22-23-18)19-11-6-14(3)27-19/h6-13H,4-5H2,1-3H3,(H,22,23)(H,24,26)/b21-13+

InChI Key

NYXVLVDJHQIHIE-FYJGNVAPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-3-(5-methylthiophen-2-YL)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-3-(5-methylthiophen-2-YL)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-3-(5-methylthiophen-2-YL)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-3-(5-methylthiophen-2-YL)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous carbohydrazides share the 1H-pyrazole-5-carbohydrazide core but differ in substituents, which influence physicochemical and biological properties. Key examples include:

Structural and Electronic Features

  • Diethylamino vs.
  • Thiophene vs. Phenyl Substituents : Thiophene rings (as in the main compound) introduce sulfur-based electronic effects, differing from phenyl’s purely aromatic character. This may influence π-π stacking interactions in biological targets .

Spectroscopic and Computational Studies

  • Spectroscopy : All compounds are characterized by FT-IR (C=N stretch: 1600–1625 cm⁻¹), ¹H/¹³C NMR, and mass spectrometry. The (E)-configuration is confirmed via SCXRD, often refined using SHELXL .
  • DFT Calculations : Studies on similar derivatives (e.g., (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide) reveal intramolecular hydrogen bonding (N–H⋯O) and delocalization of π-electrons across the pyrazole-Schiff base system .

Key Findings and Implications

  • Structural Insights : The (E)-configuration is critical for maintaining planar geometry, facilitating interactions with biological targets.
  • Substituent Effects: Electron-donating groups (e.g., diethylamino) improve solubility, while halogenated aryl groups enhance lipophilicity and binding affinity.
  • Methodology : SCXRD and DFT are indispensable for confirming configurations and predicting electronic behavior .

Biological Activity

N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-3-(5-methylthiophen-2-YL)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula and SMILES notation:

PropertyDetails
Molecular Formula C₁₅H₁₈N₄OS
Molecular Weight 318.40 g/mol
IUPAC Name This compound
SMILES CCN(CC)C(=NN=C(C)C(=O)N)C1=CC=C(C=C1)SCC(=O)N

Synthesis

The synthesis of this compound typically involves the condensation reaction of diethylaminobenzaldehyde with 3-(5-methylthiophen-2-YL)-1H-pyrazole-5-carbohydrazide under acidic conditions. The reaction conditions are crucial for achieving high yields and purity.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the diethylamino group is believed to enhance the interaction with microbial targets, leading to increased antimicrobial efficacy.

Anti-inflammatory Effects

Pyrazole derivatives are well-documented for their anti-inflammatory properties. Studies have demonstrated that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases . In vivo models have shown that these compounds can reduce edema significantly, indicating their therapeutic potential in managing conditions like arthritis.

Anticancer Activity

The biological activity of this compound may extend to anticancer properties. Research has highlighted that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . Further studies are needed to elucidate the specific pathways involved.

Study on Anti-inflammatory Activity

In a recent study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced paw edema in rats. Among the tested compounds, those structurally similar to this compound demonstrated up to 85% inhibition of inflammatory markers at a concentration of 10 µM .

Antimicrobial Testing

Another study focused on evaluating the antimicrobial activity of various pyrazole derivatives against clinical isolates. The results indicated that compounds with a similar scaffold to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

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